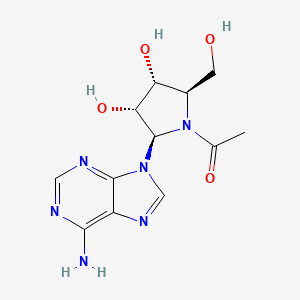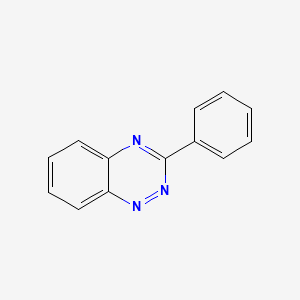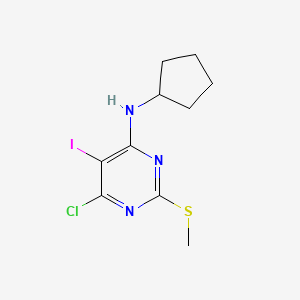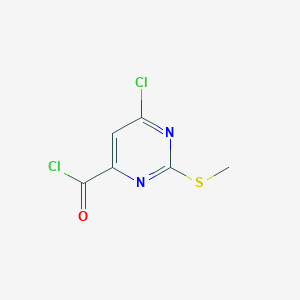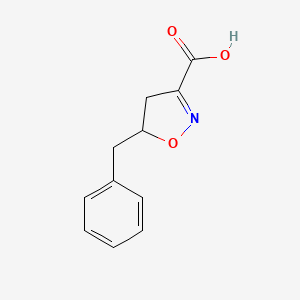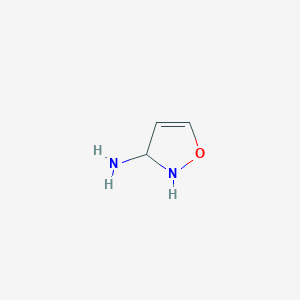
2,3-Dihydro-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroisoxazol-3-amine is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisoxazol-3-amine typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method includes the reaction of acetylenic iminium salts with nitrones, resulting in the formation of iminium-functionalized 2,3-dihydroisoxazoles . The cycloadducts can then be converted into neutral compounds through hydrolysis or hydride reduction .
Industrial Production Methods: Industrial production of 2,3-Dihydroisoxazol-3-amine often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound in high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoxazoles and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dihydroisoxazol-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dihydroisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Isoxazolines: These compounds share a similar structure but differ in the position of the nitrogen and oxygen atoms.
Isoxazoles: These are fully aromatic analogs of 2,3-Dihydroisoxazol-3-amine and exhibit different chemical properties.
Uniqueness: 2,3-Dihydroisoxazol-3-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
83880-38-0 |
|---|---|
Formule moléculaire |
C3H6N2O |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
2,3-dihydro-1,2-oxazol-3-amine |
InChI |
InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-3,5H,4H2 |
Clé InChI |
AIXDDKMZEMATRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CONC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)

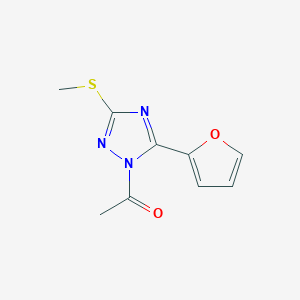
![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
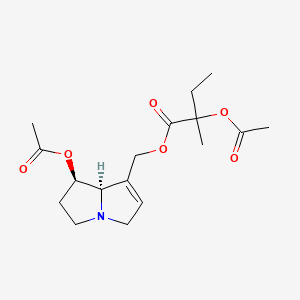

![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
